Ethyl 4-(2-chloroethyl)thiazole-2-carboxylate
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Overview
Description
Ethyl 4-(2-chloroethyl)thiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a 2-chloroethyl group at the 4-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-chloroethyl)thiazole-2-carboxylate typically involves the reaction of 2-chloroethylamine hydrochloride with ethyl 2-bromo-2-thiazolecarboxylate. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chloroethyl)thiazole-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol from the ester group.
Scientific Research Applications
Ethyl 4-(2-chloroethyl)thiazole-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Biological Studies: Investigated for its antimicrobial, antifungal, and anticancer activities.
Chemical Biology: Employed in the study of enzyme inhibition and receptor binding.
Industrial Applications: Used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(2-chloroethyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the thiazole ring .
Comparison with Similar Compounds
Ethyl 4-(2-chloroethyl)thiazole-2-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-chlorothiazole-4-carboxylate: Similar structure but lacks the 2-chloroethyl group.
2-Aminothiazole-4-carboxylate: Contains an amino group instead of the 2-chloroethyl group.
Thiazole-4-carboxylic acid: Lacks the ethyl ester and 2-chloroethyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Biological Activity
Ethyl 4-(2-chloroethyl)thiazole-2-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Starting Material : The synthesis begins with 2-(2-aminothiazole-4-yl) acetic ether as the primary starting material.
- Diazotization and Halogenation : The compound undergoes diazotization followed by halogenation to introduce the chloroethyl group.
- Reduction and Carbonyl Insertion : Subsequent reactions include reduction and carbonyl insertion, leading to the formation of the desired ethyl ester.
This synthetic route is characterized by mild reaction conditions and high yields, making it advantageous for further applications in medicinal chemistry .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various bacterial strains. The presence of the thiazole ring enhances its lipophilicity, which is crucial for membrane penetration and antimicrobial efficacy. Studies indicate that compounds with thiazole moieties often demonstrate significant activity against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical targets in antibiotic development .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies reveal that this compound exhibits cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG-2). The structure-activity relationship indicates that modifications on the thiazole ring significantly influence its anticancer potency .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its chemical structure. Key observations include:
- Chloroethyl Substitution : The introduction of the chloroethyl group enhances lipophilicity and biological activity compared to other derivatives lacking this substitution.
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can lead to significant changes in activity profiles. For example, para-substituted phenyl groups have been linked to increased anticancer activity .
Compound | Activity Type | IC50 (µM) | Key Structural Features |
---|---|---|---|
This compound | Antimicrobial | <10 | Chloroethyl group |
Thiazole Derivative A | Anticancer | 15 | Methyl substitution on thiazole |
Thiazole Derivative B | Anticancer | 25 | Para-halogenated phenyl group |
Case Studies
- Antimicrobial Efficacy : A study conducted on a range of thiazole derivatives demonstrated that those with chloroethyl substitutions showed enhanced activity against multi-drug resistant bacteria, suggesting a potential role in developing new antibiotics .
- Cancer Cell Line Testing : In vitro assays using HepG-2 cell lines revealed that this compound induced apoptosis at concentrations lower than standard chemotherapeutics, indicating its potential as a lead compound in cancer therapy .
Properties
IUPAC Name |
ethyl 4-(2-chloroethyl)-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-2-12-8(11)7-10-6(3-4-9)5-13-7/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRLILWHMKNSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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